molecular formula C12H10O4 B14127124 (R)-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid CAS No. 3113-93-7

(R)-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid

Cat. No.: B14127124
CAS No.: 3113-93-7
M. Wt: 218.20 g/mol
InChI Key: POOBVOATKBYZQF-MRVPVSSYSA-N
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Description

®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a but-3-yn-2-yloxy group attached to the carbonyl carbon of the benzoic acid moiety. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with ®-but-3-yn-2-ol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid can yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acids.

Scientific Research Applications

®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The but-3-yn-2-yloxy group can interact with active sites of enzymes, leading to changes in their activity. Additionally, the compound can participate in signaling pathways by modulating the activity of receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid: The enantiomer of the ®-compound, which has a different three-dimensional arrangement and may exhibit different biological activities.

    2-((But-3-yn-2-yloxy)carbonyl)benzoic acid: The racemic mixture containing both ®- and (S)-enantiomers.

    2-((But-3-yn-2-yloxy)carbonyl)benzoic acid derivatives: Compounds with modifications to the but-3-yn-2-yloxy group or the benzoic acid moiety.

Uniqueness

®-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, selectivity, and biological activity, making it valuable in research and industrial applications.

Properties

CAS No.

3113-93-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-[(2R)-but-3-yn-2-yl]oxycarbonylbenzoic acid

InChI

InChI=1S/C12H10O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h1,4-8H,2H3,(H,13,14)/t8-/m1/s1

InChI Key

POOBVOATKBYZQF-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C#C)OC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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